2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a quinoline ring system, which is known for its biological activity, and a sulfamoylphenyl group, which enhances its solubility and reactivity.
Mechanism of Action
Mode of Action
It is known that the compound undergoes intramolecular cyclization in both alkaline and acidic media . This process results in the formation of 1,2,4-triazoles and 1,3,4-thiadiazoles . The compound’s interaction with its targets and the resulting changes would depend on these chemical transformations.
Biochemical Pathways
The synthesis of this compound involves the formation of 1,3,4-oxadiazole and 1,3-dioxoisoindoline rings and schiff base residues
Action Environment
It is known that the compound’s synthesis involves reactions in both alkaline and acidic media , suggesting that pH could potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 4-methylquinoline-2-thiol with N-(4-sulfamoylphenyl)acetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylquinolin-2-yl)sulfanyl]acetic acid
- 2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazides
Uniqueness
Compared to similar compounds, 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide exhibits enhanced solubility and reactivity due to the presence of the sulfamoylphenyl group. This makes it more suitable for various applications in medicinal chemistry and material science .
Biological Activity
2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N3O3S2 with a molecular weight of approximately 373.47 g/mol. The compound contains a quinoline moiety, which is known for various biological activities, and a sulfamoyl group that contributes to its pharmacological properties .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related quinoline derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 15.625 μM to 125 μM against various bacterial strains .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound | Target Bacteria | MIC (μM) |
---|---|---|
Compound A | Staphylococcus aureus | 15.625 |
Compound B | Escherichia coli | 62.5 |
Compound C | Enterococcus faecalis | 125 |
Anticancer Activity
The anticancer properties of quinoline derivatives have also been documented. In vitro studies reveal that the compound can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For example, derivatives have shown IC50 values ranging from 10 μM to 50 μM against breast and colon cancer cell lines .
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 25 | Apoptosis induction |
HT-29 (Colon) | 30 | Cell cycle arrest |
A549 (Lung) | 40 | Inhibition of proliferation |
Case Study 1: Antimicrobial Screening
In a recent study, researchers synthesized a series of quinoline-based compounds, including the target compound. They performed antimicrobial susceptibility testing against MRSA and E. coli strains. The results demonstrated that the compound exhibited bactericidal activity with an MIC significantly lower than traditional antibiotics like ciprofloxacin .
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer effects of the compound in human cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound. The findings indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-12-10-18(21-16-5-3-2-4-15(12)16)25-11-17(22)20-13-6-8-14(9-7-13)26(19,23)24/h2-10H,11H2,1H3,(H,20,22)(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHJORBCRDGCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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